molecular formula C11H18O4 B11892141 methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate

methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate

Cat. No.: B11892141
M. Wt: 214.26 g/mol
InChI Key: FKXHYCKLEVTYOW-VIFPVBQESA-N
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Description

Methyl 2-[(3S)-1,4-dioxaspiro[45]decan-3-yl]acetate is an organic compound with the molecular formula C11H18O4 It is a member of the spiroketal family, characterized by a spiro-connected cyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate typically involves the formation of the spiroketal core followed by esterification. One common method starts with the reaction of 2-acetylcyclohexanone with ethylene glycol to form the spiroketal intermediate. This intermediate is then subjected to esterification with methyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiroketal-containing natural products and pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to changes in biochemical pathways, influencing processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: Another spiroketal compound with a smaller ring size.

    1,4-Dioxaspiro[4.5]decan-6-yl acrylamide: A related compound with an acrylamide functional group.

Uniqueness

Methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate is unique due to its specific spiroketal structure and the presence of an ester functional group. This combination of features makes it particularly versatile in synthetic applications and potential biological activity.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate

InChI

InChI=1S/C11H18O4/c1-13-10(12)7-9-8-14-11(15-9)5-3-2-4-6-11/h9H,2-8H2,1H3/t9-/m0/s1

InChI Key

FKXHYCKLEVTYOW-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@H]1COC2(O1)CCCCC2

Canonical SMILES

COC(=O)CC1COC2(O1)CCCCC2

Origin of Product

United States

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